molecular formula C12H8BrN3O B12117360 5-(4-Bromo-phenyl)-furo[2,3-d]pyrimidin-4-ylamine

5-(4-Bromo-phenyl)-furo[2,3-d]pyrimidin-4-ylamine

Katalognummer: B12117360
Molekulargewicht: 290.11 g/mol
InChI-Schlüssel: BHQBHVNSLICPQX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(4-Bromo-phenyl)-furo[2,3-d]pyrimidin-4-ylamine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes a bromophenyl group attached to a furo[2,3-d]pyrimidine scaffold. The presence of the bromine atom enhances its reactivity and potential biological activity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Bromo-phenyl)-furo[2,3-d]pyrimidin-4-ylamine typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a bromophenyl-substituted furan, the compound can be synthesized through a series of reactions involving nitration, reduction, and cyclization .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process .

Analyse Chemischer Reaktionen

Types of Reactions: 5-(4-Bromo-phenyl)-furo[2,3-d]pyrimidin-4-ylamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Wissenschaftliche Forschungsanwendungen

5-(4-Bromo-phenyl)-furo[2,3-d]pyrimidin-4-ylamine has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 5-(4-Bromo-phenyl)-furo[2,3-d]pyrimidin-4-ylamine involves its interaction with specific molecular targets. The bromophenyl group enhances its binding affinity to certain enzymes or receptors, leading to inhibition or modulation of their activity. This interaction can affect various cellular pathways, including those involved in cell proliferation and apoptosis .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 5-(4-Bromo-phenyl)-furo[2,3-d]pyrimidin-4-ylamine is unique due to its furo[2,3-d]pyrimidine scaffold, which provides distinct chemical properties and reactivity compared to other similar compounds. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications .

Eigenschaften

Molekularformel

C12H8BrN3O

Molekulargewicht

290.11 g/mol

IUPAC-Name

5-(4-bromophenyl)furo[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C12H8BrN3O/c13-8-3-1-7(2-4-8)9-5-17-12-10(9)11(14)15-6-16-12/h1-6H,(H2,14,15,16)

InChI-Schlüssel

BHQBHVNSLICPQX-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1C2=COC3=NC=NC(=C23)N)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.